2-Octylidenehydrazine-1-carboxamide
Description
2-Octylidenehydrazine-1-carboxamide is a hydrazine-carboxamide derivative characterized by an octylidene substituent (a branched or linear C8 alkylidene group) attached to the hydrazine backbone. The octylidene chain introduces significant hydrophobicity, distinguishing it from analogues with aromatic or heterocyclic substituents.
Properties
CAS No. |
6033-80-3 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
(octylideneamino)urea |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13/h8H,2-7H2,1H3,(H3,10,12,13) |
InChI Key |
WSEJSEYNXSBBRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylidenehydrazine-1-carboxamide typically involves the reaction of octylidene hydrazine with carboxamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Octylidenehydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Octylidenehydrazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer treatments.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Octylidenehydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituents are summarized below:
Key Observations :
- Hydrophobicity: The octylidene group imparts pronounced lipophilicity, contrasting with the polar hydroxybenzylidene (phenolic -OH) or heterocyclic groups (thiazole, indole) in analogues .
- Electronic Effects : Aromatic and heterocyclic substituents (e.g., thiazole, indole) enable π-π stacking or hydrogen bonding, whereas the aliphatic octylidene group primarily influences solubility and membrane permeability.
Physicochemical Properties
Comparative physicochemical data for select analogues:
Notes:
- The hydroxybenzylidene analogue exhibits higher melting points due to hydrogen bonding , whereas the octylidene derivative’s flexibility likely reduces thermal stability.
- The thiazol-containing carbothioamide () replaces the amide oxygen with sulfur, altering redox properties and metal-binding capacity .
Key Contrasts :
- Anti-inflammatory vs. Antimicrobial: The hydroxybenzylidene analogue’s phenolic group aligns with COX-2 inhibition , whereas thiazol derivatives leverage heterocyclic motifs for antimicrobial action .
- Toxicity Profiles : Indole-based compounds () are restricted to lab use due to undefined hazards , while aliphatic derivatives like this compound may exhibit milder toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
